molecular formula C13H14F3N3O2 B2895710 2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 1448076-15-0

2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No. B2895710
CAS RN: 1448076-15-0
M. Wt: 301.269
InChI Key: ZXYNKQSNTLOSDN-UHFFFAOYSA-N
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Description

The compound “2,5-dimethyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” is a furan-carboxamide derivative . These derivatives have been identified as potent inhibitors of the influenza A H5N1 virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .


Synthesis Analysis

The synthesis and biological characterization of a novel series of furan-carboxamide derivatives have been reported . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .


Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives has been studied extensively . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .


Chemical Reactions Analysis

The chemical reactions of furan-carboxamide derivatives have been studied in the context of their anti-influenza activity . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives have been studied . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .

Scientific Research Applications

Antiviral Applications

This compound has been identified as a potent inhibitor of the influenza A H5N1 virus . The structure-activity relationship (SAR) studies have shown that the 2,5-dimethyl-substituted heterocyclic moiety significantly influences its antiviral activity. Specifically, it has demonstrated efficacy against the H5N1 virus with an EC50 value of 1.25 μM, marking it as a potential candidate for developing new antiviral drugs.

Biochemistry Research

In biochemistry, the compound could be used to study virus-host interactions and the mechanism of viral inhibition. Its effectiveness against H5N1 could provide insights into the design of other furan-carboxamide derivatives with targeted biological activities .

Clinical Research

Clinically, the compound could be explored as a therapeutic agent against influenza viruses, especially in cases where resistance to current antiviral drugs is observed. Its novel mechanism of action could offer an alternative treatment pathway, subject to extensive clinical trials to establish safety and efficacy .

properties

IUPAC Name

2,5-dimethyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2/c1-8-7-10(9(2)21-8)12(20)17-4-6-19-5-3-11(18-19)13(14,15)16/h3,5,7H,4,6H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNKQSNTLOSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide

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